molecular formula C44H54N4O8 B565650 4-Desacetyl 3-Deoxy Vincristine CAS No. 99435-53-7

4-Desacetyl 3-Deoxy Vincristine

Cat. No.: B565650
CAS No.: 99435-53-7
M. Wt: 766.936
InChI Key: RZVMMARIDNVUCW-OZXRLHGQSA-N
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Description

4-Desacetyl 3-Deoxy Vincristine is a chemically modified derivative of the potent natural anticancer agent, Vincristine . As a vinca alkaloid, its primary research value lies in its potential to inhibit cell division by disrupting microtubule dynamics . Vincristine and its analogues function by binding to tubulin, the building block of microtubules, thereby preventing its polymerization and the subsequent formation of the mitotic spindle . This disruption leads to cell cycle arrest at metaphase and ultimately induces apoptosis in rapidly dividing cells . Researchers are particularly interested in novel derivatives like this compound to investigate structure-activity relationships, explore mechanisms to overcome drug resistance, and develop compounds with optimized efficacy and reduced toxicity profiles . The deacetylated and deoxygenated structure of this compound may alter its metabolism and interaction with cytochrome P450 enzymes, such as CYP3A4, which are known to be involved in the hepatic metabolism of the parent Vincristine molecule . This derivative is for research use only and is a key tool for advancing studies in medicinal chemistry and experimental oncology.

Properties

IUPAC Name

methyl (1S,9S,10R,11S,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-11-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54N4O8/c1-6-41(53)21-26-22-44(40(52)56-5,35-28(13-17-46(23-26)24-41)27-11-8-9-12-31(27)45-35)30-19-29-32(20-33(30)54-3)48(25-49)36-34(38(51)55-4)37(50)42(7-2)14-10-16-47-18-15-43(29,36)39(42)47/h8-12,14,19-20,25-26,34,36-37,39,45,50,53H,6-7,13,15-18,21-24H2,1-5H3/t26-,34-,36+,37+,39+,41+,42+,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVMMARIDNVUCW-OZXRLHGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)C(=O)OC)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@H]([C@@H]8N6C=O)C(=O)OC)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747504
Record name Methyl (2beta,3alpha,4beta,5alpha,12beta,19alpha)-15-[(5S,7S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-1-formyl-4-hydroxy-16-methoxy-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99435-53-7
Record name Methyl (2beta,3alpha,4beta,5alpha,12beta,19alpha)-15-[(5S,7S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-1-formyl-4-hydroxy-16-methoxy-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Desacetyl 3-Deoxy Vincristine can be synthesized by hydrolyzing deoxy vinblastine to yield 4-desacetyl deoxy vinblastine, which is then oxidized with chromium trioxide (CrO₃) in acetic acid at -60°C . Another method involves the treatment of 3’,4’-anhydro-vincristine with alkali metal alcoholates in the presence of alkanols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods mentioned above can be scaled up under controlled conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-Desacetyl 3-Deoxy Vincristine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid at low temperatures.

    Reduction: Common reducing agents like sodium borohydride (NaBH₄) can be used.

    Substitution: Various nucleophiles can be introduced under suitable conditions to replace specific functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO₃ yields 4-desacetyl deoxy vinblastine, while reduction and substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

4-Desacetyl 3-Deoxy Vincristine is primarily used in scientific research to study the properties and potential applications of vinca alkaloids. Its applications include:

Mechanism of Action

The mechanism of action of 4-Desacetyl 3-Deoxy Vincristine is similar to that of vincristine. It primarily inhibits mitosis at metaphase by interacting with tubulin, a protein essential for microtubule formation . This interaction prevents the polymerization of tubulin into microtubules, thereby disrupting cell division and leading to cell death. Additionally, it may interfere with nucleic acid and protein synthesis by preventing the use of glutamic acid .

Comparison with Similar Compounds

Vincristine

  • Structure : Contains a C-4 acetyl group and a C-3 hydroxyl group.
  • Activity : Binds to tubulin, inhibiting microtubule formation and disrupting mitosis in cancer cells .

Vindesine (CAS 53643-48-4)

  • Structure: 3-(Aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-vincaleukoblastine .
  • Activity : Used for leukemia and lymphoma, with a modified C-3 carboxamide group enhancing solubility.
  • Comparison : Unlike vindesine, 4-Desacetyl 3-Deoxy Vincristine lacks the carboxamide moiety, which may reduce its aqueous solubility and alter its mechanism of action .

3-Hydroxy Vincristine

  • Structure : Retains the C-3 hydroxyl group but lacks the C-4 acetyl group.
  • Activity : The hydroxyl group at C-3 may enhance interactions with tubulin, but its metabolic stability is lower than 3-deoxy derivatives due to susceptibility to oxidation .

N-Desformyl-4-desacetyl Vincristine (CAS 55324-83-9)

  • Structure : Lacks both the C-4 acetyl group and the N-formyl group.
  • Activity : The absence of the N-formyl group reduces its binding affinity to tubulin, making it less potent than this compound .

Structural and Pharmacokinetic Data Table

Compound CAS Number Molecular Formula Key Modifications Notable Properties
Vincristine 57-22-7 C₄₆H₅₆N₄O₁₀ C-4 acetyl, C-3 hydroxyl High tubulin binding
This compound 99435-53-7 C₄₄H₅₄N₄O₉ C-4 deacetyl, C-3 deoxy Improved metabolic stability
Vindesine 53643-48-4 C₄₃H₅₅N₅O₇ C-3 carboxamide, C-4 deacetyl Enhanced solubility
3-Hydroxy Vincristine Not provided C₄₆H₅₆N₄O₁₁ C-3 hydroxyl retained Susceptible to oxidation

Biological Activity

4-Desacetyl 3-Deoxy Vincristine (4-D3DV) is a derivative of vincristine, a well-known vinca alkaloid used primarily in cancer treatment. This compound is notable for its significant biological activity, particularly its antitumor properties, which are largely attributed to its mechanism of action involving microtubule disruption. This article explores the biological activity of 4-D3DV, including its synthesis, mechanism of action, comparative analysis with related compounds, and relevant research findings.

Overview of this compound

4-D3DV is synthesized from deoxy vinblastine through hydrolysis, followed by oxidation using reagents like chromium trioxide in acetic acid under controlled conditions. Its chemical structure lacks specific acetyl and deoxy groups, which provides unique properties for research applications in pharmacology and biochemistry .

The primary mechanism by which 4-D3DV exerts its biological effects is through the inhibition of mitosis. It binds to tubulin, a protein critical for microtubule formation during cell division. By preventing the polymerization of tubulin into microtubules, 4-D3DV effectively halts the mitotic process at metaphase, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionClinical Use
Vincristine Inhibits microtubule formationWidely used in chemotherapy
Vinblastine Similar to vincristine; affects mitosisUsed in various cancer treatments
Vindesine Semisynthetic derivative of vinblastineUsed for leukemia and lymphoma
Vinorelbine Affects microtubule dynamicsTreats non-small cell lung cancer

4-D3DV's structural modifications make it a valuable compound for studying the effects of vinca alkaloids on cellular processes. Its unique properties allow researchers to explore how these modifications influence biological activity compared to other vinca alkaloids .

Research Findings and Case Studies

Recent studies have highlighted the potent biological activity of 4-D3DV:

  • Antitumor Activity : In vitro studies have demonstrated that 4-D3DV exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (T47D) and glioblastoma multiforme (GBM). The compound's IC50 values indicate strong efficacy in inhibiting cell proliferation .
  • Mechanistic Insights : Research has shown that the compound's interaction with tubulin leads to altered dynamics in microtubule assembly, contributing to its antitumor effects. The binding affinity of 4-D3DV is comparable to that of vincristine, reinforcing its potential as a therapeutic agent .
  • Pharmacokinetic Studies : While not widely used clinically, pharmacokinetic studies suggest that modifications in the structure of vinca alkaloids can enhance their stability and efficacy. Investigations into the delivery mechanisms have also indicated that utilizing carriers such as exosomes can improve targeted delivery and reduce side effects associated with traditional vincristine therapy .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 4-Desacetyl 3-Deoxy Vincristine in biological samples?

  • Answer : High-performance liquid chromatography (HPLC) with ultraviolet detection (UV) at 297 nm is commonly used for quantification due to its sensitivity and specificity. Thin-layer chromatography (TLC) can serve as a complementary method for preliminary identification. For purity assessment, liquid chromatography-mass spectrometry (LC-MS) is recommended to resolve structural analogs and impurities, particularly when studying derivatives like 4-Desacetyl Vincristine Methosulfate . Standard calibration curves should be established using certified reference materials to ensure reproducibility.

Q. How can researchers differentiate this compound from structurally similar vinca alkaloids?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for structural elucidation. Key distinguishing features include the absence of the acetyl group at position 4 and the deoxygenation at position 3. Comparative analysis with spectral databases (e.g., SciFinder) and synthetic standards is essential. Mass spectrometry (MS) further confirms molecular weight differences, such as the loss of 42 Da (acetyl group) and 16 Da (hydroxyl group) compared to vincristine .

Q. What in vitro models are suitable for studying the cellular uptake of this compound?

  • Answer : Leukemia cell lines (e.g., Jurkat, HL-60) and human non-small cell lung cancer cells (e.g., HCC827) are widely used due to their sensitivity to vinca alkaloids. Accumulation studies should track drug levels across growth phases (lag, exponential, stationary) using cell dry weight normalization. For example, vincristine accumulation in stationary-phase cells reaches 2.52 µg/mg dry weight, suggesting phase-dependent uptake kinetics .

Advanced Research Questions

Q. How should experimental designs account for the differential neurotoxicity of this compound in axons versus cell bodies?

  • Answer : Compartmentalized neuron cultures (e.g., dorsal root ganglion neurons) allow independent exposure of cell bodies and axons to the compound. Data from vincristine studies show that axonal exposure triggers microtubule depolymerization and degeneration within 18–24 hours, while cell body exposure has no effect. This model requires precise spatiotemporal monitoring via live-cell imaging and electrophysiological recordings to capture injury potentials .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

  • Answer : Discrepancies often arise from metabolic conversion (e.g., cytochrome P450-mediated oxidation) or blood-brain barrier penetration. To address this:

  • Use isotopically labeled this compound in mass spectrometry to track metabolites.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro clearance data to in vivo scenarios.
  • Validate findings with microdialysis in target tissues (e.g., brain, liver) .

Q. How can researchers optimize combinatorial therapies involving this compound to overcome chemoresistance?

  • Answer : Synergy studies with calcium channel blockers (e.g., verapamil) or autophagy inhibitors (e.g., chloroquine) can reverse resistance. For example, verapamil sensitizes intestinal tissues to vincristine by inhibiting efflux transporters like P-glycoprotein. Dose-response matrices and Chou-Talalay combination indices are recommended to quantify synergism .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing phase-dependent drug accumulation data?

  • Answer : Use repeated-measures ANOVA to compare accumulation across growth phases (lag, exponential, stationary). Post hoc t-tests (adjusted for multiple comparisons) can identify significant differences, with p ≤ 0.01 as the threshold. Normalize data to cell dry weight and report means ± SEM from triplicate experiments .

Q. How should researchers design assays to evaluate microtubule destabilization by this compound?

  • Answer :

  • In vitro : Tubulin polymerization assays with purified microtubules, monitored via turbidity (340 nm). Compare IC₅₀ values to vincristine.
  • In situ : Immunofluorescence staining of β-tubulin in treated cells to visualize microtubule fragmentation.
  • Live-cell imaging : Use GFP-tagged tubulin to track real-time depolymerization kinetics .

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